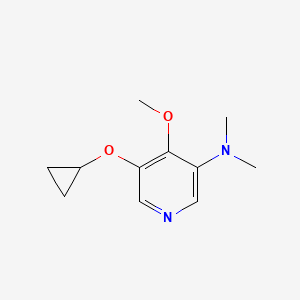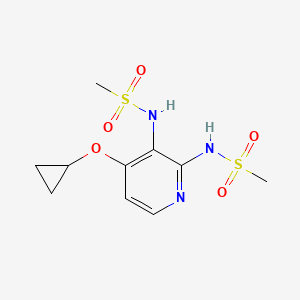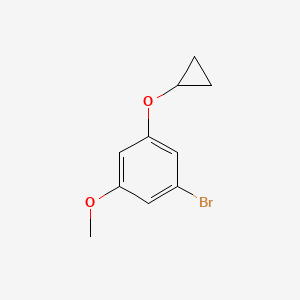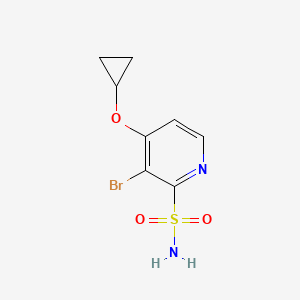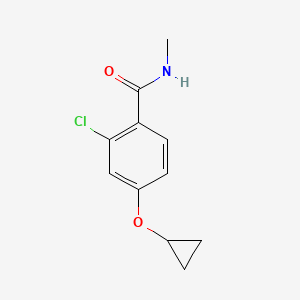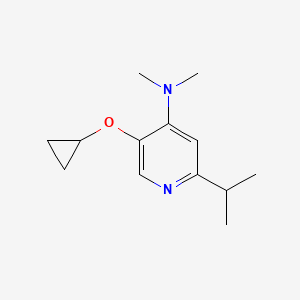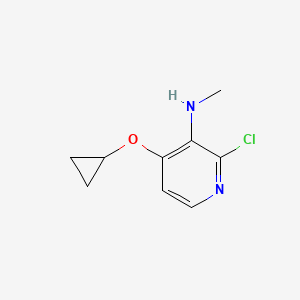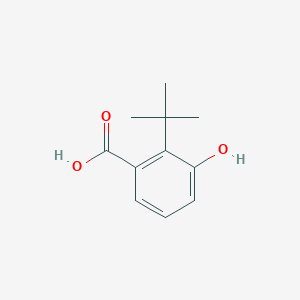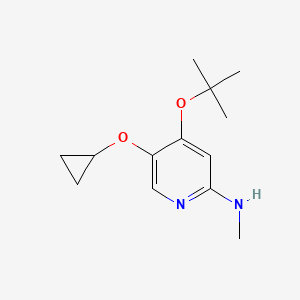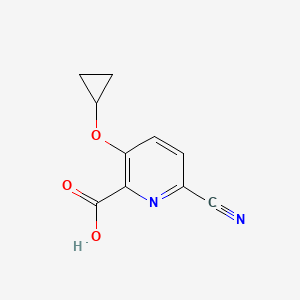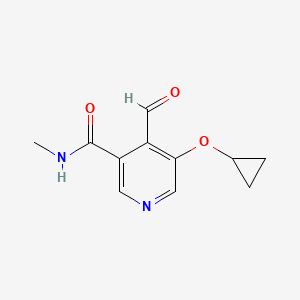
5-Cyclopropoxy-4-formyl-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-formyl-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 5-position and a formyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-formyl-N-methylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with nicotinamide as the starting material.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced at the 5-position through a nucleophilic substitution reaction.
Formyl Group Introduction: The formyl group is introduced at the 4-position via a formylation reaction, often using reagents such as formic acid or formyl chloride.
N-Methylation: The final step involves the methylation of the amide nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-formyl-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 5-Cyclopropoxy-4-carboxy-N-methylnicotinamide.
Reduction: 5-Cyclopropoxy-4-hydroxymethyl-N-methylnicotinamide.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-formyl-N-methylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-formyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and formyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclopropoxy-5-formyl-N-methylnicotinamide
- 5-Cyclopropoxy-4-carboxy-N-methylnicotinamide
- 5-Cyclopropoxy-4-hydroxymethyl-N-methylnicotinamide
Uniqueness
5-Cyclopropoxy-4-formyl-N-methylnicotinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a cyclopropoxy group at the 5-position and a formyl group at the 4-position makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-formyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)8-4-13-5-10(9(8)6-14)16-7-2-3-7/h4-7H,2-3H2,1H3,(H,12,15) |
InChI-Schlüssel |
BVKKCMYBINDQBG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CN=CC(=C1C=O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


